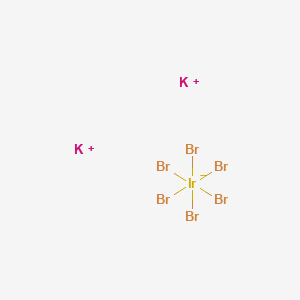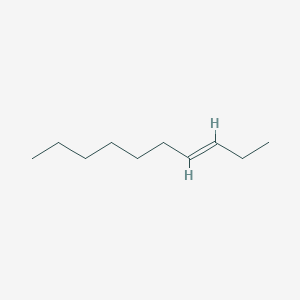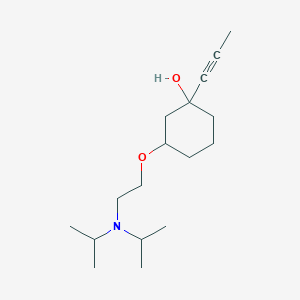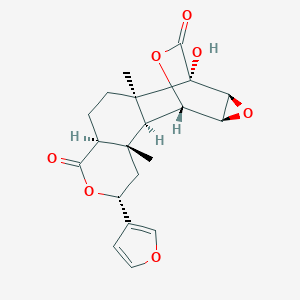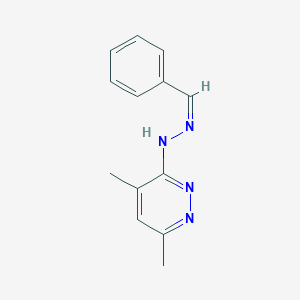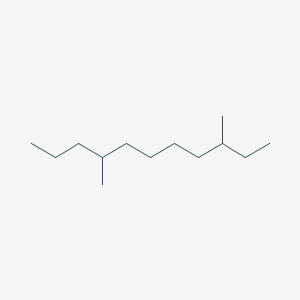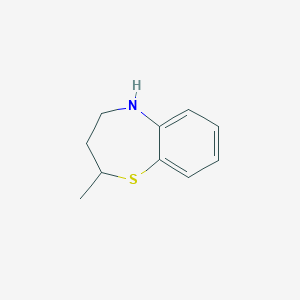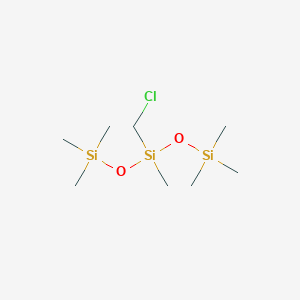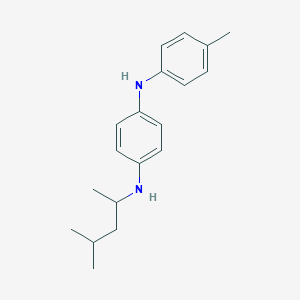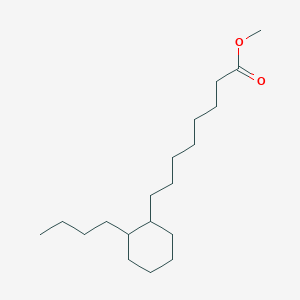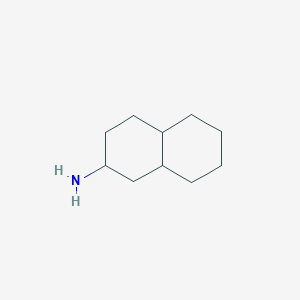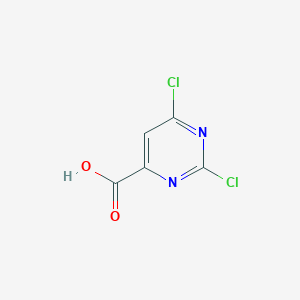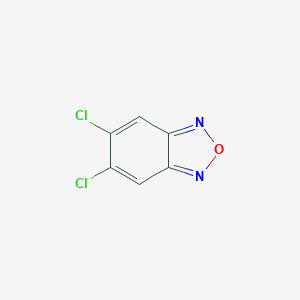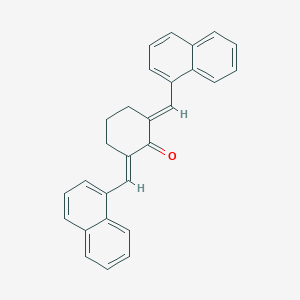
2,6-Bis(1-naphthylmethylene)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(1-naphthylmethylene)cyclohexanone, also known as BNCH, is a synthetic compound with potential applications in various scientific research fields. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents. BNCH has a unique chemical structure that makes it useful in the development of new drugs, materials, and catalysts.
Wirkmechanismus
The mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone is not fully understood. It is believed to act through the modulation of ion channels and the inhibition of enzymes involved in cancer cell proliferation. 2,6-Bis(1-naphthylmethylene)cyclohexanone has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2,6-Bis(1-naphthylmethylene)cyclohexanone has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2,6-Bis(1-naphthylmethylene)cyclohexanone inhibits the growth of cancer cells and induces apoptosis. It has also been shown to modulate ion channels, which could have implications for the treatment of neurological disorders. In vivo studies have shown that 2,6-Bis(1-naphthylmethylene)cyclohexanone has low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-Bis(1-naphthylmethylene)cyclohexanone in lab experiments is its unique chemical structure, which allows for the development of new drugs and materials. It is also relatively easy to synthesize and has low toxicity. However, one limitation of using 2,6-Bis(1-naphthylmethylene)cyclohexanone is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand the mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone and its potential applications in various scientific research fields.
Zukünftige Richtungen
There are several future directions for research involving 2,6-Bis(1-naphthylmethylene)cyclohexanone. One potential direction is the development of new drugs based on 2,6-Bis(1-naphthylmethylene)cyclohexanone's unique chemical structure. Another potential direction is the use of 2,6-Bis(1-naphthylmethylene)cyclohexanone as a fluorescent probe for the detection of metal ions in biological samples. Additionally, more research is needed to fully understand the mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2,6-Bis(1-naphthylmethylene)cyclohexanone involves the condensation reaction between 2-naphthaldehyde and cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of 2,6-Bis(1-naphthylmethylene)cyclohexanone can be improved by using a higher concentration of reactants and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(1-naphthylmethylene)cyclohexanone has been used in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 2,6-Bis(1-naphthylmethylene)cyclohexanone has been used as a building block for the synthesis of complex molecules. It has also been used as a ligand in catalysis reactions. In materials science, 2,6-Bis(1-naphthylmethylene)cyclohexanone has been used as a fluorescent probe for the detection of metal ions. In medicinal chemistry, 2,6-Bis(1-naphthylmethylene)cyclohexanone has shown potential as an anticancer agent and a modulator of ion channels.
Eigenschaften
CAS-Nummer |
18977-34-9 |
|---|---|
Produktname |
2,6-Bis(1-naphthylmethylene)cyclohexanone |
Molekularformel |
C28H22O |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(2E,6E)-2,6-bis(naphthalen-1-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C28H22O/c29-28-24(18-22-12-5-10-20-8-1-3-16-26(20)22)14-7-15-25(28)19-23-13-6-11-21-9-2-4-17-27(21)23/h1-6,8-13,16-19H,7,14-15H2/b24-18+,25-19+ |
InChI-Schlüssel |
RQLOEGRFORZSTA-SIHVKLMXSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1 |
SMILES |
C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |
Kanonische SMILES |
C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



